molecular formula C21H14N2O3S B2864521 1,3-Diphenyl-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 1023431-51-7

1,3-Diphenyl-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No. B2864521
CAS RN: 1023431-51-7
M. Wt: 374.41
InChI Key: RYTCDGMUVPFQPP-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione, commonly known as DTDT, is an organic compound with a wide range of applications in pharmaceuticals, industrial catalysts, and agrochemicals. DTDT is a heterocyclic compound that contains a trione ring system. It is a colorless solid with a melting point of 88-90 °C and a boiling point of 305-310 °C. It is soluble in water and organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Scientific Research Applications

Organometallic Chemistry and Polymerization Catalysts

Research into nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties, including those related to the structure of interest, has shown promising applications in olefin polymerization. These complexes have been synthesized, structurally characterized, and their polymerization properties investigated, highlighting their potential in creating new polymer materials with tailored properties (Schmid et al., 2001).

Computational Chemistry Studies

Computational studies have provided insights into the reactions of diazomethanes with benzylidene-phenylrhodanine derivatives, which are structurally related to the compound of interest. These studies have helped rationalize reaction pathways and product formations, contributing to our understanding of molecular interactions and reactivity patterns (Khlebnikov et al., 2016).

Materials Science: Anticancer Activity and Optoelectronic Applications

Novel thiophenes containing biological active diphenylsulfone, diazepin, and other moieties have shown significant anticancer activity against human tumor cell lines, suggesting the potential of these compounds in medical applications (Alsaid et al., 2013).

Additionally, heterocyclic compounds based on thiophenes have been synthesized for optoelectronic applications, demonstrating the versatility of these materials in creating blue and green emissive materials suitable for use in electronic devices (Ramkumar & Kannan, 2015).

properties

IUPAC Name

1,3-diphenyl-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-19-18(13-15-11-12-27-14-15)20(25)23(17-9-5-2-6-10-17)21(26)22(19)16-7-3-1-4-8-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTCDGMUVPFQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenyl-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

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